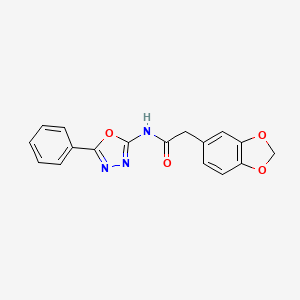

2-(2H-1,3-benzodioxol-5-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

Beschreibung

2-(2H-1,3-Benzodioxol-5-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound featuring a 1,3-benzodioxole moiety linked to an acetamide group, which is further connected to a 5-phenyl-1,3,4-oxadiazole ring.

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c21-15(9-11-6-7-13-14(8-11)23-10-22-13)18-17-20-19-16(24-17)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCMSCUJOHSKQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Coupling Reaction: The final step involves coupling the benzodioxole and oxadiazole moieties through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and oxadiazole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce different heterocycles.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs, their biological activities, and sources:

Key Structural and Functional Differences:

Linkage Variations: The target compound lacks the thioether (-S-) bridge present in Compound 9 and Compound 2a , which may reduce sulfur-mediated toxicity and alter metabolic stability.

Substituent Effects :

- Compound 9’s benzodioxole is attached via a methylene (-CH₂-) group, whereas the target compound’s benzodioxole is directly connected to the acetamide. This difference could influence steric interactions in enzyme binding .

- Egalognastat incorporates a piperazine-thiadiazole core, enabling distinct O-GlcNAcase inhibition compared to the oxadiazole-based target compound.

Biological Activity: Anticancer Activity: Compound 9 showed cytotoxicity against A549 and C6 cells (IC₅₀ values: 12–15 µM) and MMP-9 inhibition (~80% at 10 µM) . Enzyme Inhibition: Egalognastat targets O-GlcNAcase, while Compound 9 inhibits MMP-9. The target compound’s oxadiazole and benzodioxole groups may favor interactions with metalloproteinases or other zinc-dependent enzymes. Antioxidant Potential: Analogous acetamide-oxadiazole derivatives in demonstrated DPPH radical scavenging activity (60–80% at 100 µM), suggesting the target compound may share this property .

Molecular Docking Insights:

- Compound 9’s docking studies revealed strong interactions with MMP-9’s active site, particularly via hydrogen bonding with Glu406 and hydrophobic interactions with the benzodioxole and phenyl groups . The target compound’s direct benzodioxole-acetamide linkage may facilitate similar interactions but with altered geometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.